N-(2-nitrosophenyl)hydroxylamine

Acid Dissociation Constant Physiological pH Speciation Ligand Protonation State

N-(2-Nitrosophenyl)hydroxylamine (CAS 14208-17-4), commonly referred to as o-benzoquinone dioxime, is an aromatic vic-dioxime of molecular formula C₆H₆N₂O₂ and molecular weight 138.12 g/mol. It exists in an amphi configuration stabilized by a strong intramolecular O–H···N hydrogen bond, and forms bis-chelated complexes particularly with Ni(II), Pd(II), and Pt(II).

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 14208-17-4
Cat. No. B080294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrosophenyl)hydroxylamine
CAS14208-17-4
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NO)N=O
InChIInChI=1S/C6H6N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4,7,9H
InChIKeyGQWVWBLFIXPRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitrosophenyl)hydroxylamine (o-Benzoquinone Dioxime) CAS 14208-17-4: A Procurement-Focused Baseline


N-(2-Nitrosophenyl)hydroxylamine (CAS 14208-17-4), commonly referred to as o-benzoquinone dioxime, is an aromatic vic-dioxime of molecular formula C₆H₆N₂O₂ and molecular weight 138.12 g/mol [1]. It exists in an amphi configuration stabilized by a strong intramolecular O–H···N hydrogen bond, and forms bis-chelated complexes particularly with Ni(II), Pd(II), and Pt(II) [2]. This compound serves dual roles: as a chromophoric probe derived from the reduction of benzofuroxan [3], and as a versatile synthetic precursor to 2H-benzimidazole 1,3-dioxides, a class of separase inhibitors [4].

Why Generic Substitution of N-(2-Nitrosophenyl)hydroxylamine (o-BQD) is Experimentally Hazardous


Treating N-(2-nitrosophenyl)hydroxylamine (o-benzoquinone dioxime) as interchangeable with its para-isomer (p-benzoquinone dioxime), aliphatic analogs like dimethylglyoxime, or its benzofuroxan precursor leads to critical experimental failures. The ortho configuration uniquely establishes a strong intramolecular O–H···N hydrogen bond that pre-organizes the oxime groups into a syn configuration, directly impacting its metal-chelation geometry and complex stability [1]. This structural feature is absent in p-benzoquinone dioxime and aliphatic dioximes like dimethylglyoxime, making the o-isomer's binding mode and redox behavior distinct [1]. Furthermore, the compound's acid dissociation constant (pKa ≈ 6.75) differs by more than two log units from dimethylglyoxime (pK₁ 10.60) and the para isomer (pKa ∼9.12), meaning at neutral pH the protonation state and consequent solubility and complexation behavior are fundamentally different . Substituting benzofuroxan directly for o-BQD in spectrophotometric applications is impossible because o-BQD uniquely absorbs strongly above 410 nm with ε₄₁₆ = 5110 L·mol⁻¹·cm⁻¹, a spectral region where benzofuroxan, proteins, and simple thiols are transparent [2].

N-(2-Nitrosophenyl)hydroxylamine: Quantified Performance Differentiators Against Closest Analogs


Nearly pH-Neutral Acid Dissociation Constant Versus Dimethylglyoxime and p-Benzoquinone Dioxime Enables Physiological-PH Applications

N-(2-Nitrosophenyl)hydroxylamine (o-benzoquinone dioxime) exhibits a pKa of 6.75, as determined experimentally [1]. This is substantially more acidic than the closest analogs: p-benzoquinone dioxime has a predicted pKa of 9.12±0.20 , and dimethylglyoxime has an experimentally measured pK₁ of 10.60 at 25°C . The >2.3 log-unit difference means that at physiological pH 7.4, o-BQD is predominantly deprotonated and anionic, while the comparators remain largely neutral. This directly influences aqueous solubility and metal-binding onset pH.

Acid Dissociation Constant Physiological pH Speciation Ligand Protonation State

Unique Long-Wavelength Spectral Window (λ > 410 nm) Enables Interference-Free Detection Compared to Benzofuroxan

o-Benzoquinone dioxime absorbs strongly at wavelengths >410 nm, where benzofuroxan, proteins, and simple thiol compounds show negligible absorption [1]. At the isosbestic point of 416 nm, the molar absorptivity ε = 5110 L·mol⁻¹·cm⁻¹ [1]. In contrast, benzofuroxan, the parent compound from which o-BQD is generated, exhibits essentially no absorbance in this region [1]. This distinct spectral window permits real-time, interference-free monitoring of o-BQD formation in enzymatic and biochemical assays.

Chromophoric Probe Molar Absorptivity Spectrophotometric Detection

Synthetic Yield Advantage of 70–90% in Heterocycle Formation Compared to Alternative Benzimidazole Dioxide Synthesis Routes

o-Benzoquinone dioxime reacts with simple ketones under acid catalysis to form 2H-benzimidazole 1,3-dioxides (separase inhibitor precursors) in isolated yields of 70–90% [1]. The two alternative literature methods—reaction of benzofuroxans with secondary nitroalkanes or with alcohols—suffer from limited substrate scope and the formation of thermodynamically unstable intermediates, resulting in lower or unreported yields [1]. When more complex ketones are employed, the yield is reduced to 40%, which defines the method's substrate scope limitations [1].

Heterocycle Synthesis Reaction Yield Separase Inhibitor Precursors

Intramolecular O–H···N Hydrogen Bond Locks the Syn Configuration, Pre-Organizing the Ligand for Metal Chelation

Single-crystal X-ray diffraction of o-benzoquinone dioxime (orthorhombic, space group Pca2₁) reveals a strong intramolecular O2–H2···N2 hydrogen bond that stabilizes the syn configuration of the oxime groups [1]. The C1–N1 and C2–N2 bond lengths average 1.304(5) Å, confirming double-bond character [1]. This pre-organization is structurally unique to the ortho isomer; the para isomer cannot form such an intramolecular hydrogen bond, resulting in a different configuration and altered metal-binding geometry [1], .

Crystal Structure Conformational Pre-organization Ligand Design

High-Value Application Scenarios for N-(2-Nitrosophenyl)hydroxylamine (o-Benzoquinone Dioxime) Based on Verified Differential Evidence


Quantitative Chromophoric Probe for Thiol Oxidoreductase Activity Assays

o-Benzoquinone dioxime's unique spectral window (ε₄₁₆ = 5110 L·mol⁻¹·cm⁻¹, λ > 410 nm) allows direct spectrophotometric quantification in the presence of benzofuroxan and biological thiols without background subtraction or chromatographic separation [1]. This capability is critical for real-time kinetic monitoring of cysteine protease activity, where using any other in-class dioxime or benzofuroxan directly would introduce spectral interference or require additional derivatization steps.

Synthesis of Separase Inhibitor Candidates (Sepin-1 Analogs) via Acid-Catalyzed Ketone Condensation

The 70–90% yield of 2H-benzimidazole 1,3-dioxides from o-benzoquinone dioxime and simple ketones far surpasses the limited scope and instability of benzofuroxan-based routes [2]. Procurement of o-BQD is therefore justified for medicinal chemistry groups synthesizing focused libraries of separase inhibitors, where substituent variation at the 2-position of the benzimidazole ring is essential for structure–activity relationship studies.

Pre-Organized Chelating Ligand for Ni(II), Pd(II), and Pt(II) Linear Metal-Chain Materials

The intramolecular O–H···N hydrogen bond locks o-BQD into a syn configuration ideally suited for bidentate chelation [3]. This pre-organization is absent in p-benzoquinone dioxime and aliphatic dioximes, making o-BQD the ligand of choice for synthesizing quasi-one-dimensional metal-chain complexes M(bqd)₂ (M = Ni, Pd, Pt) whose sharp interband electronic transitions (0.5–2.5 eV) are of interest for molecular electronics and conductive materials research.

Physiological-pH Metal Extraction and Speciation Studies

With a pKa of 6.75, o-benzoquinone dioxime is predominantly deprotonated at physiological pH 7.4, unlike dimethylglyoxime (pK₁ 10.60) or p-benzoquinone dioxime (pKa ~9.12) which require strongly alkaline media for effective deprotonation and complexation [4] . This property enables selective metal extraction, preconcentration, and speciation directly from neutral water samples or biological fluids without pH adjustment, reducing sample preparation steps and avoiding alkaline-induced metal hydroxide precipitation.

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